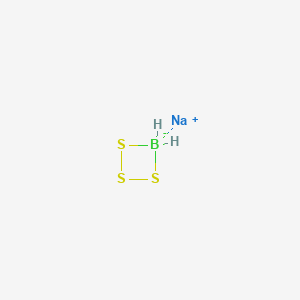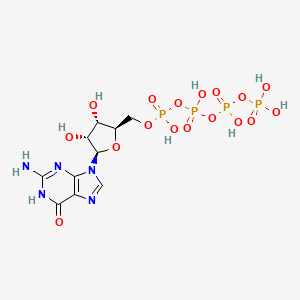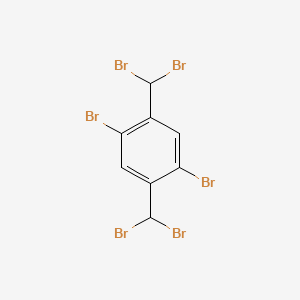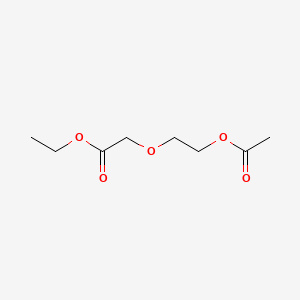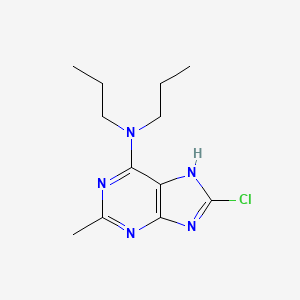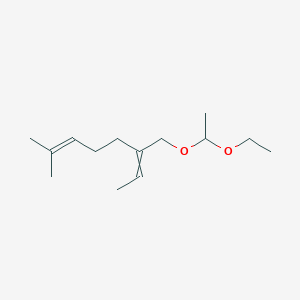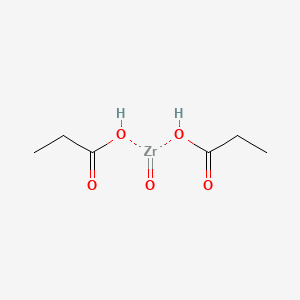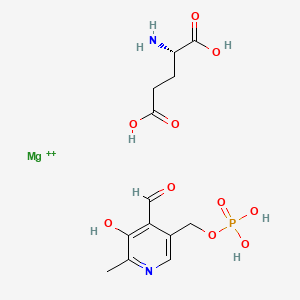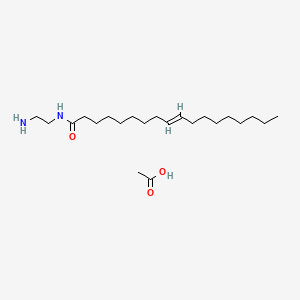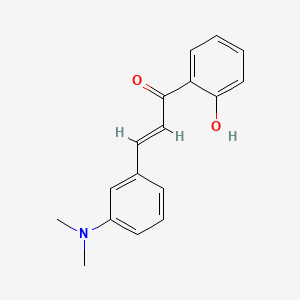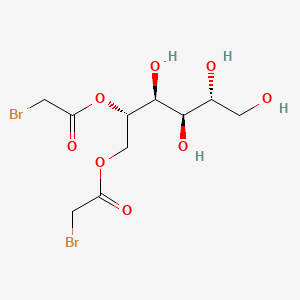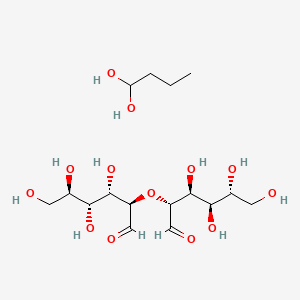
d-Glucose, ether with butanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-Glucose, ether with butanediol is a compound formed by the etherification of d-glucose with butanediol. This compound combines the properties of both d-glucose, a simple sugar, and butanediol, a type of diol. d-Glucose is a naturally occurring monosaccharide that plays a crucial role in the metabolism of living organisms, while butanediol is an organic compound used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of d-Glucose, ether with butanediol typically involves the reaction of d-glucose with butanediol under acidic or basic conditions. The reaction can be catalyzed by acids such as sulfuric acid or bases like sodium hydroxide. The process involves the formation of an ether bond between the hydroxyl groups of d-glucose and butanediol.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous process where d-glucose and butanediol are fed into a reactor containing the catalyst. The reaction mixture is then heated to the desired temperature to facilitate the etherification process. The product is subsequently purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
d-Glucose, ether with butanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The ether bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Applications De Recherche Scientifique
d-Glucose, ether with butanediol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular metabolism and as a model compound for carbohydrate research.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of d-Glucose, ether with butanediol involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes that typically process glucose and diols. The compound may exert its effects by altering cellular metabolism, influencing enzyme activity, and interacting with cellular receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
d-Glucose, ether with glycerol: Another etherified glucose compound with similar properties but different applications.
d-Glucose, ether with ethylene glycol: Used in similar industrial applications but with distinct chemical properties.
Uniqueness
d-Glucose, ether with butanediol is unique due to its specific combination of glucose and butanediol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
100402-57-1 |
|---|---|
Formule moléculaire |
C16H32O13 |
Poids moléculaire |
432.42 g/mol |
Nom IUPAC |
butane-1,1-diol;(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11.C4H10O2/c13-1-5(17)9(19)11(21)7(3-15)23-8(4-16)12(22)10(20)6(18)2-14;1-2-3-4(5)6/h3-14,17-22H,1-2H2;4-6H,2-3H2,1H3/t5-,6-,7+,8+,9-,10-,11-,12-;/m1./s1 |
Clé InChI |
GXCBIJJNYOYCKP-NWVPAHFOSA-N |
SMILES isomérique |
CCCC(O)O.C([C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O |
SMILES canonique |
CCCC(O)O.C(C(C(C(C(C=O)OC(C=O)C(C(C(CO)O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


